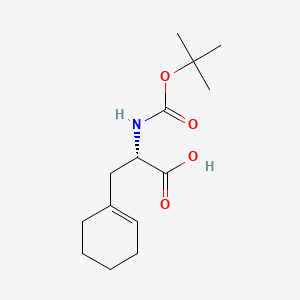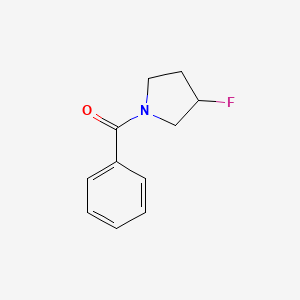
1-Benzoyl-3-fluoropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry due to its presence in numerous bioactive compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-fluoropyrrolidine can be synthesized through several methods. One common approach involves the bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization . Another method includes the use of N-fluorodibenzenesulfonimide (NFSI) to convert γ-lactams into α-fluorinated derivatives, which are then reduced to yield the desired fluoropyrrolidines .
Industrial Production Methods: Industrial production often involves the use of efficient and scalable synthetic routes. The bromofluorination method, due to its high yield and selectivity, is preferred for large-scale production. The use of commercial lipases for stereoselective esterification also plays a role in the industrial synthesis of optically active derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzoyl-3-fluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-3-fluoropyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 1-benzoyl-3-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The benzoyl group further stabilizes the compound, allowing it to interact more effectively with its targets .
Vergleich Mit ähnlichen Verbindungen
3-Fluoropyrrolidine: Lacks the benzoyl group, resulting in different chemical properties and biological activities.
1-Benzoylpyrrolidine: Lacks the fluorine atom, leading to reduced binding affinity and biological activity compared to 1-benzoyl-3-fluoropyrrolidine.
Uniqueness: this compound’s unique combination of a benzoyl group and a fluorine atom imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C11H12FNO |
|---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
(3-fluoropyrrolidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H12FNO/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI-Schlüssel |
ALVKFIRVDJOWIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1F)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



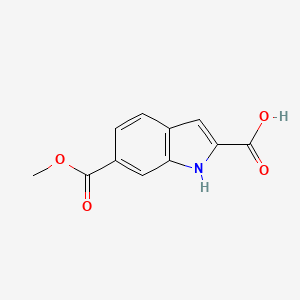
![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
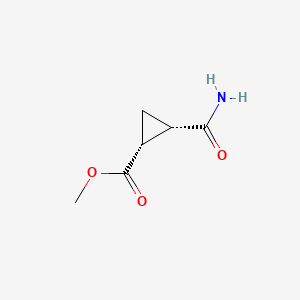
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)

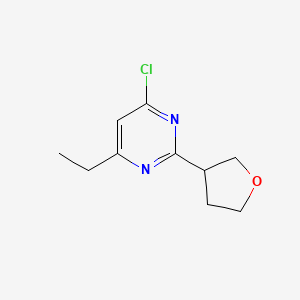
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)

![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)

![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
